6”-O-Desmethyldonepezil

Acetylcholinesterase Inhibition Enzyme Assay Alzheimer's Disease Research

Accurate quantification of donepezil metabolites demands authenticated reference standards to avoid cross-reactivity errors with parent drug calibrators. 6''-O-Desmethyldonepezil is the primary CYP2D6-mediated active metabolite, essential for bioanalytical method validation and therapeutic drug monitoring. • Specific MS/MS transition (m/z 366.3 → 91.3) and distinct linear calibration range (0.02-10.0 ng/mL) ensure selectivity. • Metabolic ratio (donepezil/6ODD) serves as a biomarker for CYP2D6 activity, enabling personalized dose adjustment. • Supplied with comprehensive CoA; suitable for ANDA bioequivalence studies and LC-MS/MS assay development.

Molecular Formula C23H27NO3
Molecular Weight 365.47
CAS No. 147451-81-8
Cat. No. B1148521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6”-O-Desmethyldonepezil
CAS147451-81-8
Molecular FormulaC23H27NO3
Molecular Weight365.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6''-O-Desmethyldonepezil (CAS 147451-81-8): Active Donepezil Metabolite for Pharmacokinetic and Bioanalytical Studies


6''-O-Desmethyldonepezil (CAS 147451-81-8), also designated 6-O-desmethyl donepezil or donepezil metabolite M1, is the major pharmacologically active O-demethylated metabolite of the acetylcholinesterase inhibitor donepezil [1]. Formed primarily via cytochrome P450 isoform CYP2D6-mediated dealkylation, this compound possesses a molecular formula of C23H27NO3 and a molecular weight of 365.47 g/mol [2]. As a chiral molecule existing in racemic form, 6''-O-desmethyldonepezil is an essential reference standard for bioanalytical method development, pharmacokinetic studies, and therapeutic drug monitoring of donepezil-based therapies [3].

6''-O-Desmethyldonepezil (CAS 147451-81-8): Why Substitution with Donepezil or Other Metabolites Is Not Straightforward


The interchangeability of donepezil, 6''-O-desmethyldonepezil, and related metabolites like 5-O-desmethyldonepezil is not trivial, as their distinct pharmacokinetic profiles, analytical behavior, and metabolic regulation diverge significantly [1]. Unlike the parent drug, the plasma concentration of 6''-O-desmethyldonepezil is differentially influenced by CYP2D6 and CYP3A5 polymorphisms, as well as concomitant psychotropic medication use, directly impacting its systemic exposure [2]. This necessitates the use of authenticated 6''-O-desmethyldonepezil as a separate analytical standard to ensure accurate quantification and interpretation in therapeutic drug monitoring and bioequivalence studies, rather than relying on cross-reactivity assumptions with donepezil calibrators [3].

6''-O-Desmethyldonepezil (CAS 147451-81-8) Quantitative Differentiation Guide for Procurement and Method Selection


AChE Inhibitory Activity: Comparative IC50 Values of Donepezil and 6-O-Desmethyl Donepezil

6''-O-Desmethyldonepezil demonstrates acetylcholinesterase (AChE) inhibitory activity comparable to the parent drug donepezil, confirming its role as an active metabolite [1]. This equivalence in target engagement is critical for interpreting pharmacodynamic effects in vivo. In contrast, the alternative O-demethylated metabolite 5-O-desmethyldonepezil and the N-oxide metabolite have not been reported to possess this comparable level of AChE inhibitory activity [2].

Acetylcholinesterase Inhibition Enzyme Assay Alzheimer's Disease Research

Plasma Concentration Comparison: Donepezil vs. 6-O-Desmethyl Donepezil Cmax in Rat PK Model

In a rat pharmacokinetic model, the Cmax of 6''-O-desmethyldonepezil was determined to be 9.38 ng/mL and 13.3 ng/mL following 1.25 mg/kg and 2.5 mg/kg donepezil infusions, respectively, with Tmax occurring at 60 minutes post-infusion start . This quantitative data contrasts with the parent drug donepezil, which reached its Cmax at the end of the 30-minute infusion, demonstrating a clear temporal shift and magnitude difference in systemic exposure.

Pharmacokinetics In Vivo Study Drug Metabolism

LC-MS/MS Detection Sensitivity: Lower Limit of Quantitation (LLOQ) for 6-O-Desmethyl Donepezil vs. Donepezil

A validated LC-MS/MS method for simultaneous quantification in human plasma reported a lower limit of quantitation (LLOQ) of 0.02 ng/mL for 6''-O-desmethyldonepezil, compared to an LLOQ of 0.10 ng/mL for donepezil [1]. This five-fold difference in sensitivity is a critical analytical distinction, requiring separate calibration curves and quality controls for accurate measurement of the metabolite at low physiological concentrations.

Bioanalysis LC-MS/MS Method Validation

Genetic Influence on Metabolite Levels: CYP2D6 and CYP3A5 Polymorphism Impact on 6ODD

The plasma concentration of 6''-O-desmethyldonepezil (6ODD) is significantly modulated by host genetics, a phenomenon not directly applicable to the parent drug itself. In a cohort of Alzheimer's patients, the metabolic ratio of donepezil to 6ODD was significantly lower in CYP2D6 intermediate metabolizers compared to extensive metabolizers [1]. Furthermore, among intermediate metabolizers, those homozygous for the CYP3A5*3 allele exhibited a significant increase in plasma mean 6ODD concentrations [1]. Concomitant use of psychotropics also significantly lowered the metabolic ratio [1].

Pharmacogenomics Drug Metabolism Clinical Pharmacology

Metabolic Profiling: Comparative Abundance of Donepezil Metabolites in Rat Urine and Feces

In a mass balance study using 14C-donepezil in rats, the major metabolite M1 (identified as 6''-O-desmethyldonepezil) accounted for 2.48 ± 0.89% of the administered dose in urine and 3.37 ± 1.19% in feces [1]. This differentiates it from other metabolites such as M2 (5-O-desmethyldonepezil), which was present at 1.01 ± 0.46% in urine and 1.20 ± 0.33% in feces, and from donepezil itself, which accounted for 1.52 ± 0.23% in urine and 4.21 ± 0.56% in feces [1].

Metabolomics ADME In Vivo Metabolism

6''-O-Desmethyldonepezil (CAS 147451-81-8): Primary Procurement-Driven Research and Industrial Scenarios


Bioequivalence and Pharmacokinetic Study Support

Pharmaceutical companies and CROs conducting bioequivalence studies for donepezil formulations require 6''-O-desmethyldonepezil as a certified reference standard. As demonstrated, the metabolite exhibits a distinct Cmax and Tmax compared to the parent drug, and its plasma levels are influenced by CYP2D6 genetics . Its use as an analytical standard ensures accurate quantification of this active metabolite, which is essential for meeting regulatory requirements for abbreviated new drug applications (ANDAs) [2].

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology

Clinical laboratories performing TDM for Alzheimer's patients on donepezil therapy can utilize 6''-O-desmethyldonepezil as a calibrator in validated LC-MS/MS assays . Given that the metabolic ratio of donepezil to 6ODD is a known biomarker for CYP2D6 activity and can be altered by concomitant psychotropic use, accurate measurement of both parent and metabolite is critical for personalized dose adjustment [2].

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

Researchers investigating the inhibition or induction of CYP2D6 and CYP3A4/5 can use 6''-O-desmethyldonepezil as a probe metabolite. The compound's formation rate from donepezil in hepatocyte or microsomal incubations provides a functional readout of enzyme activity. This application is directly supported by pharmacogenomic evidence showing that CYP2D6 and CYP3A5 polymorphisms significantly alter 6ODD plasma concentrations .

Analytical Method Development and Cross-Validation

Bioanalytical laboratories developing or transferring LC-MS/MS methods for donepezil and its metabolites require a pure source of 6''-O-desmethyldonepezil. The compound's distinct MS/MS transition (m/z 366.3 → 91.3) and its separate linear calibration range (0.02-10.0 ng/mL), which differs from that of donepezil (0.10-50.0 ng/mL), make it an indispensable material for method validation and quality control sample preparation .

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